molecular formula C12H12ClN5O2 B2919146 2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine CAS No. 392236-58-7

2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine

Cat. No.: B2919146
CAS No.: 392236-58-7
M. Wt: 293.71
InChI Key: IUNRVMDCRILDOG-UHFFFAOYSA-N
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Description

2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine, nitro, and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce amines from nitro groups .

Scientific Research Applications

2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can bind to these targets, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

Uniqueness

What sets 2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it particularly valuable in applications where these properties are desired .

Properties

IUPAC Name

2-chloro-4-N-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O2/c1-7-2-4-8(5-3-7)6-15-11-9(18(19)20)10(14)16-12(13)17-11/h2-5H,6H2,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNRVMDCRILDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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